Cycloheptyl(phenyl)methanamine hydrochloride
Overview
Description
Cycloheptyl(phenyl)methanamine hydrochloride is an organic compound with the molecular formula C13H20ClN. It is a crystalline solid that is often used in various chemical and pharmaceutical applications. The compound is known for its unique structure, which includes a cycloheptyl group attached to a phenylmethanamine moiety, and is stabilized by the presence of a hydrochloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cycloheptyl(phenyl)methanamine hydrochloride typically involves the reaction of cycloheptyl bromide with phenylmethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like halogens or nitro groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed:
Oxidation: Cycloheptyl(phenyl)ketone or cycloheptyl(phenyl)carboxylic acid.
Reduction: Cycloheptyl(phenyl)methanamine.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Cycloheptyl(phenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical drugs.
Industry: Utilized in the production of specialty chemicals and as a stabilizing agent in certain formulations.
Mechanism of Action
The mechanism of action of cycloheptyl(phenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The compound can modulate the activity of these targets, resulting in various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of neurotransmitter systems and enzyme inhibition.
Comparison with Similar Compounds
Cyclohexyl(phenyl)methanamine hydrochloride: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
Phenylmethanamine hydrochloride: Lacks the cycloheptyl group, making it less bulky and potentially less selective in its interactions.
Cycloheptylamine hydrochloride: Contains the cycloheptyl group but lacks the phenylmethanamine moiety.
Uniqueness: Cycloheptyl(phenyl)methanamine hydrochloride is unique due to its combination of the cycloheptyl and phenylmethanamine groups, which confer specific steric and electronic properties
Properties
IUPAC Name |
cycloheptyl(phenyl)methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c15-14(13-10-6-3-7-11-13)12-8-4-1-2-5-9-12;/h3,6-7,10-12,14H,1-2,4-5,8-9,15H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSNNXDPAFWVIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C(C2=CC=CC=C2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58271-63-9 | |
Record name | Cycloheptanemethanamine, α-phenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58271-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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